molecular formula C12H10Cl2N2O2 B1197487 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE CAS No. 58010-98-3

1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE

Cat. No.: B1197487
CAS No.: 58010-98-3
M. Wt: 285.12 g/mol
InChI Key: FRFLVNQIJSMVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrazole ring, which is further substituted with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,3-dimethyl-5-hydroxypyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole.

    Reduction: 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole.

    Substitution: 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole.

Scientific Research Applications

1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole
  • 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole
  • 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole

Uniqueness

1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is unique due to the presence of both dichlorobenzoyl and hydroxypyrazole moieties. This combination imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

58010-98-3

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3

InChI Key

FRFLVNQIJSMVHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl

Synonyms

4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole
destosyl pyrazolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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